![molecular formula C28H16Br2 B055566 10,10'-Dibromo-9,9'-bianthracene CAS No. 121848-75-7](/img/structure/B55566.png)
10,10'-Dibromo-9,9'-bianthracene
Overview
Description
10,10’-Dibromo-9,9’-bianthracene is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10 and 10’ positions. This compound is known for its distinctive orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol and dichloromethane .
Mechanism of Action
Target of Action
The primary target of 10,10’-Dibromo-9,9’-bianthracene (DBBA) is the graphene nanoribbon (GNR) . GNRs are quasi-one-dimensional graphene structures that have attracted the interest of researchers worldwide due to their unique characteristics .
Mode of Action
DBBA interacts with its target, the GNR, through a process known as on-surface synthesis . This process involves a manifold of temperature-assisted reactions like dehalogenation, debromination, or Ullman-coupling on metal surfaces . Scanning tunneling microscopy has shown that DBBA precursors deposited on Au(111) at room temperature self-assemble into a well-ordered dense monolayer . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .
Biochemical Pathways
The biochemical pathway involved in the action of DBBA is the polymerization of the DBBA precursors . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement . This results in more long and oriented GNR growth compared to the conventional growth method .
Result of Action
The result of DBBA’s action is the formation of long and oriented GNRs . These GNRs have atomically-precise chemical structures, making them suitable materials for the fabrication of novel electronic devices .
Action Environment
The action of DBBA is influenced by environmental factors such as the type of metal surface and temperature . For instance, an investigation of the effect of the Au crystalline plane on the GNR growth revealed further anisotropic GNR growth on Au (100) compared to Au (111) due to the stronger interactions of DBBA with Au (100) .
Biochemical Analysis
Biochemical Properties
10,10’-Dibromo-9,9’-bianthracene has been shown to interact with various biomolecules in the process of graphene nanoribbon synthesis
Cellular Effects
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Molecular Mechanism
The molecular mechanism of 10,10’-Dibromo-9,9’-bianthracene primarily involves its role in the synthesis of graphene nanoribbons . It undergoes a series of temperature-assisted reactions, including dehalogenation, debromination, and Ullman-coupling on metal surfaces .
Temporal Effects in Laboratory Settings
In laboratory settings, 10,10’-Dibromo-9,9’-bianthracene is stable and does not readily degrade . It is used as a precursor in the synthesis of graphene nanoribbons, and its effects over time are primarily observed in this context .
Metabolic Pathways
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Transport and Distribution
Its primary use is in the synthesis of graphene nanoribbons on metal surfaces .
Subcellular Localization
Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .
Preparation Methods
10,10’-Dibromo-9,9’-bianthracene can be synthesized through the bromination of 9,9’-bianthracene. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) in a solvent like chloromethane . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 10 and 10’ positions.
Chemical Reactions Analysis
10,10’-Dibromo-9,9’-bianthracene undergoes several types of chemical reactions, including:
Dehalogenation: This reaction involves the removal of bromine atoms, often facilitated by a reducing agent.
Debromination: Similar to dehalogenation, debromination specifically targets the removal of bromine atoms.
Ullmann Coupling: This reaction involves the coupling of aryl halides in the presence of a copper catalyst, leading to the formation of biaryl compounds.
Common reagents used in these reactions include reducing agents for dehalogenation and copper catalysts for Ullmann coupling. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Electronics
Role as a Precursor:
10,10'-Dibromo-9,9'-bianthracene serves as a crucial precursor in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure allows for effective electronic interactions, making it suitable for creating materials that exhibit specific light-emitting or light-harvesting properties.
Synthesis of Graphene Nanoribbons:
The compound has been extensively studied for its ability to facilitate the bottom-up synthesis of graphene nanoribbons (GNRs). Research indicates that this compound can be used to produce armchair graphene nanoribbons through thermal activation on metal surfaces such as silver and gold. The bromine atoms play a vital role in controlling the polymerization process during GNR synthesis .
Material Science
Nanostructure Formation:
The compound's ability to form well-ordered monolayers on crystalline surfaces is essential for the fabrication of long and oriented GNRs. Studies have shown that when deposited on surfaces like Au(111), it self-assembles into a dense monolayer that enhances the efficiency of polymerization processes, leading to more controlled growth of GNRs compared to conventional methods .
Chemical Interactions:
Research has demonstrated that this compound undergoes significant changes upon adsorption on metal surfaces. For instance, it can partially debrominate at room temperature and completely lose bromine atoms at elevated temperatures. These transformations are critical for understanding its reactivity and potential applications in material synthesis .
Case Studies
Comparison with Similar Compounds
10,10’-Dibromo-9,9’-bianthracene can be compared with other similar compounds such as:
9,10-Dibromoanthracene: Another brominated anthracene derivative used in organic synthesis.
1,3,6,8-Tetrabromopyrene: A brominated pyrene derivative with applications in material science.
9-Bromoanthracene: A monobrominated anthracene derivative used in various chemical reactions.
The uniqueness of 10,10’-Dibromo-9,9’-bianthracene lies in its ability to form well-ordered monolayers and its efficiency in the synthesis of graphene nanoribbons, which is not commonly observed in other similar compounds .
Biological Activity
10,10'-Dibromo-9,9'-bianthracene (DBBA) is a halogenated bianthracene compound that has garnered interest in various fields, particularly in organic electronics and materials science. Its unique structural properties facilitate its use in the synthesis of advanced materials such as graphene nanoribbons. However, its biological activity is an area of emerging research that warrants detailed exploration.
DBBA is characterized by the presence of bromine atoms at the 10 positions of the bianthracene structure. This substitution significantly affects its reactivity and interactions with biological systems. The compound's ability to undergo debromination under specific conditions also plays a crucial role in its biological effects.
The biological activity of DBBA is believed to stem from its interactions with cellular components. The bromine atoms enhance the electrophilicity of the compound, allowing it to participate in electron transfer reactions. This reactivity can influence various cellular processes, including:
- Signal Transduction : DBBA may alter signaling pathways by interacting with proteins involved in these processes.
- Gene Expression : The compound could modulate gene expression by affecting transcription factors or other regulatory proteins.
Research indicates that DBBA can bind to specific biomolecules, leading to alterations in their activity and subsequent biological effects .
Biological Studies and Case Reports
Recent studies have begun to investigate the potential therapeutic applications of DBBA. For instance:
- Anticancer Activity : Preliminary studies suggest that DBBA derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) that induce apoptosis in malignant cells .
- Antimicrobial Properties : Some derivatives of DBBA have shown potential antimicrobial activity, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Table 1: Summary of Biological Activities of DBBA Derivatives
Activity Type | Effect | Mechanism |
---|---|---|
Anticancer | Cytotoxicity to cancer cells | Induction of apoptosis via ROS generation |
Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
Cell Signaling | Modulation of signaling pathways | Interaction with proteins involved in signaling |
Synthesis and Applications
DBBA is primarily synthesized through bromination reactions involving bianthracene. This synthesis allows for the production of various derivatives that may enhance its biological activity. For example, modifications can be made to improve solubility or target specific cellular pathways.
In materials science, DBBA is utilized as a precursor for the bottom-up synthesis of graphene nanoribbons (GNRs). The self-assembly properties on metal surfaces such as gold (Au) and silver (Ag) have been extensively studied, revealing insights into how these structures can be controlled for electronic applications .
Research Findings
Recent investigations have highlighted the following key findings regarding DBBA:
- Self-Assembly on Metal Surfaces : Scanning tunneling microscopy studies show that DBBA forms well-ordered monolayers on Au(111) and Ag(111), which are crucial for GNR synthesis .
- Debromination Effects : At elevated temperatures, DBBA undergoes debromination, leading to different reaction pathways that can influence both material properties and biological interactions .
- Potential Drug Candidate : Ongoing research is exploring the viability of DBBA as a drug candidate due to its unique properties and mechanisms of action against cancer cells .
Properties
IUPAC Name |
9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNLGXEAGTSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569912 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121848-75-7 | |
Record name | 10,10'-Dibromo-9,9'-bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.
A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].
A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].
A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.
A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].
A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].
A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].
A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.
A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].
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